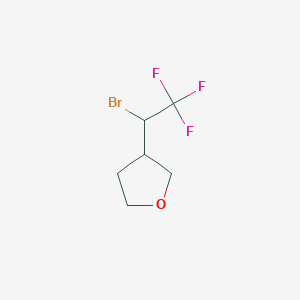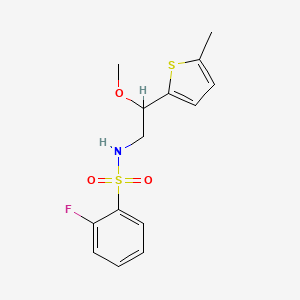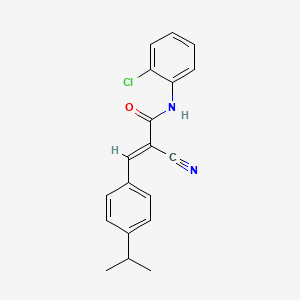
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Bromo-2,2,2-trifluoroethyl)oxolane” is a chemical compound with the molecular formula C6H8BrF3O. It has a molecular weight of 233.03 . The IUPAC name for this compound is 3-(1-bromo-2,2,2-trifluoroethyl)tetrahydrofuran .
Molecular Structure Analysis
The InChI code for “3-(1-Bromo-2,2,2-trifluoroethyl)oxolane” is 1S/C6H8BrF3O/c7-5(6(8,9)10)4-1-2-11-3-4/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(1-Bromo-2,2,2-trifluoroethyl)oxolane” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Environmental Implications and Applications
Bromoform Production and Implications : The production and environmental release of bromoform, a compound related to brominated compounds like 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane, have been studied for their effects on atmospheric chemistry and potential health impacts. Bromoform is significant as a source of atmospheric organic bromine, influencing tropospheric and lower stratospheric chemistry (Quack & Wallace, 2003).
Polyfluoroalkyl Chemical Degradation : Research on microbial degradation of polyfluoroalkyl chemicals, which include fluorinated moieties similar to those in 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane, reveals the environmental persistence and potential pathways for breaking down such compounds. This area is critical for understanding the environmental fate of fluorinated and brominated compounds (Liu & Avendaño, 2013).
Synthesis and Chemical Applications
Catalytic Synthesis of Oxygenated Fuels : The catalytic synthesis of polyoxymethylene dimethyl ethers, which are related to the structural motif of 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane, has been reviewed. Such ethers are promising as diesel fuel additives for reduced emissions, showcasing the relevance of brominated and fluorinated compounds in renewable energy applications (Baranowski, Bahmanpour, & Kröcher, 2017).
Fluoroalkylation in Aqueous Media : A review on the progress of fluoroalkylation reactions, including those involving trifluoroethyl groups similar to 3-(1-Bromo-2,2,2-trifluoroethyl)oxolane, highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This area underscores the importance of such reactions in green chemistry and pharmaceuticals (Song et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(1-bromo-2,2,2-trifluoroethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)4-1-2-11-3-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRUPULQMDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bromo-2,2,2-trifluoroethyl)oxolane | |
CAS RN |
2137857-73-7 |
Source


|
| Record name | 3-(1-bromo-2,2,2-trifluoroethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)

![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)


![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2942138.png)

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)
![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)
![N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B2942142.png)